molecular formula C15H26N4OS B5197735 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine

4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine

Cat. No. B5197735
M. Wt: 310.5 g/mol
InChI Key: ZHNDNCOVGAEUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiomorpholine derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine is not fully understood. However, it has been suggested that the compound may act by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also exert its effects by reducing oxidative stress and inflammation in neuronal cells.
Biochemical and physiological effects:
Studies have shown that 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine can cross the blood-brain barrier and accumulate in the brain. The compound has been found to increase the levels of antioxidant enzymes and reduce the levels of inflammatory cytokines in the brain. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine in lab experiments include its high potency and selectivity for specific biological targets. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine. These include investigating its potential use in the treatment of other neurodegenerative disorders such as Huntington's disease and amyotrophic lateral sclerosis. Further studies are also needed to elucidate the exact mechanism of action of the compound and to optimize its pharmacokinetic properties. Additionally, the compound could be modified to improve its solubility and reduce its potential toxicity.

Synthesis Methods

The synthesis of 4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine involves the reaction of propyl hydrazinecarbothioamide with 1-(4-chlorobutyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)urea in the presence of potassium carbonate. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is then treated with piperidine to obtain the final compound.

Scientific Research Applications

4-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}thiomorpholine has been found to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

3-propyl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-2-3-14-16-15(20-17-14)12-18-6-4-13(5-7-18)19-8-10-21-11-9-19/h13H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDNCOVGAEUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CN2CCC(CC2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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